molecular formula C14H14BClO3 B12854128 4-Benzyloxy-3-chloro-5-methylphenylboronic acid

4-Benzyloxy-3-chloro-5-methylphenylboronic acid

Cat. No.: B12854128
M. Wt: 276.52 g/mol
InChI Key: BHFIUBWAADYYFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-benzyloxy-3-chloro-5-methylphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-chloro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-Benzyloxy-3-chloro-5-methylphenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3-chloro-5-methylphenylboronic acid is unique due to the presence of the benzyloxy, chloro, and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C14H14BClO3

Molecular Weight

276.52 g/mol

IUPAC Name

(3-chloro-5-methyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H14BClO3/c1-10-7-12(15(17)18)8-13(16)14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3

InChI Key

BHFIUBWAADYYFQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C)(O)O

Origin of Product

United States

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